

BPI-9016M mechanism of action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BPI-9016M

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An In-depth Technical Guide to the Mechanism of Action of **BPI-9016M**

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

BPI-9016M is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and invasion of various tumor cells, as well as in the development of therapeutic resistance. **BPI-9016M** competitively binds to the ATP-binding sites of these kinases, effectively blocking their phosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of **BPI-9016M**, detailing its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide also includes detailed experimental protocols for the key assays used to characterize the activity of **BPI-9016M**.

Introduction

The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a variety of human cancers and are often associated with poor prognosis.[1] These RTKs, upon binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are central regulators of cell growth, proliferation, survival, and motility. **BPI-9016M** is a dual

inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic strategy for cancers driven by the aberrant activation of these pathways.[2][3]

Core Mechanism of Action: Dual Inhibition of c-Met and AXL

BPI-9016M exerts its anti-tumor activity through the potent and selective inhibition of both c-Met and AXL kinases.[2][3]

Direct Kinase Inhibition

BPI-9016M directly competes with ATP for binding to the kinase domains of c-Met and AXL. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation.

Downstream Signaling Pathway Modulation

By inhibiting c-Met and AXL phosphorylation, **BPI-9016M** effectively blocks the activation of their downstream signaling effectors.

- **PI3K/Akt Pathway:** Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of proteins involved in cell survival and apoptosis.
- **MAPK/ERK Pathway:** **BPI-9016M** treatment also leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is heavily involved in cell proliferation and differentiation.[3]

A Novel Mechanism: Regulation of the miR203-DKK1 Axis

Preclinical studies have revealed a novel aspect of **BPI-9016M**'s mechanism of action involving the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with **BPI-9016M** has been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4] This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which **BPI-9016M** exerts its anti-metastatic effects.[4]

Preclinical Data Summary

The anti-tumor activity of **BPI-9016M** has been demonstrated in a range of preclinical models.

In Vitro Efficacy

Parameter	Cell Lines	Results
IC50 (Kinase Inhibition)	Wild-type c-Met	6 nM
AXL	9 nM	
IC50 (Cell Growth)	EBC-1 (lung cancer)	0.12 μ M
Cell Cycle Analysis	A549, H1299 (lung adenocarcinoma)	Dose-dependent increase in the proportion of cells in the G1 phase, indicating cell cycle arrest.[3]
Cell Migration & Invasion	A549, H1299 (lung adenocarcinoma)	Significant inhibition of cell migration and invasion in wound healing and trans-well assays.[4]
Apoptosis	Eca109 (esophageal squamous cell carcinoma)	Induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9. [5]
Western Blot Analysis	A549, H1299 (lung adenocarcinoma)	Dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK. Downregulation of DKK1 protein expression.[3] [4]

In Vivo Efficacy

Model	Treatment Regimen	Results
Patient-Derived Xenografts (PDX)	NOD/SCID mice with lung adenocarcinoma PDX	BPI-9016M (60 mg/kg, p.o. daily) significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[3][4]

Clinical Data Summary

BPI-9016M has been evaluated in Phase I clinical trials in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).

Pharmacokinetics (Phase I, NCT02478866)

Parameter	Value (at doses of 100-800 mg)
Tmax (median)	2.0 - 3.5 hours[1][2]
Cmax (mean)	241 - 987 ng/mL
AUC0-72h (mean)	4.8-6.6 fold higher for metabolite M1, 4.1-9.8 fold higher for metabolite M2-2 compared to BPI-9016M[1][2]
Half-life (t1/2)	2.0 - 5.33 hours[6]

Safety and Efficacy (Phase I, NCT02478866 & NCT02929290)

Parameter	Results
Maximum Tolerated Dose (MTD)	Not reached at doses up to 800 mg once daily. [1][2]
Dose-Limiting Toxicity (DLT)	No DLTs observed.[1][2]
Common Adverse Events (AEs)	Alanine transaminase (ALT) elevation, increased bilirubin, dysgeusia, constipation, hypertension, and palmar-plantar erythrodysesthesia syndrome.[1][2]
Efficacy (NCT02478866)	Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[1][2]
Efficacy (NCT02929290)	In patients with c-MET overexpression or MET exon 14 skipping mutation, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[5]

Experimental Protocols

Western Blot Analysis

- **Cell Lysis:** Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
- **Protein Quantification:** Protein concentration is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
- **Transfer:** Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.

- Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.

Cell Viability Assay (CCK8)

- Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
- Treatment: After 24 hours, cells are treated with various concentrations of **BPI-9016M** for 48 hours.
- CCK8 Addition: 10 μ L of CCK8 solution is added to each well and incubated for 2 hours.
- Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

Wound Healing Assay

- Cell Seeding: Cells are grown to confluence in 6-well plates.
- Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.
- Treatment: Cells are washed and incubated with a medium containing **BPI-9016M**.
- Image Acquisition: Images of the scratch are taken at 0 and 24 hours.
- Analysis: The width of the scratch is measured to determine cell migration.

Trans-well Migration and Invasion Assays

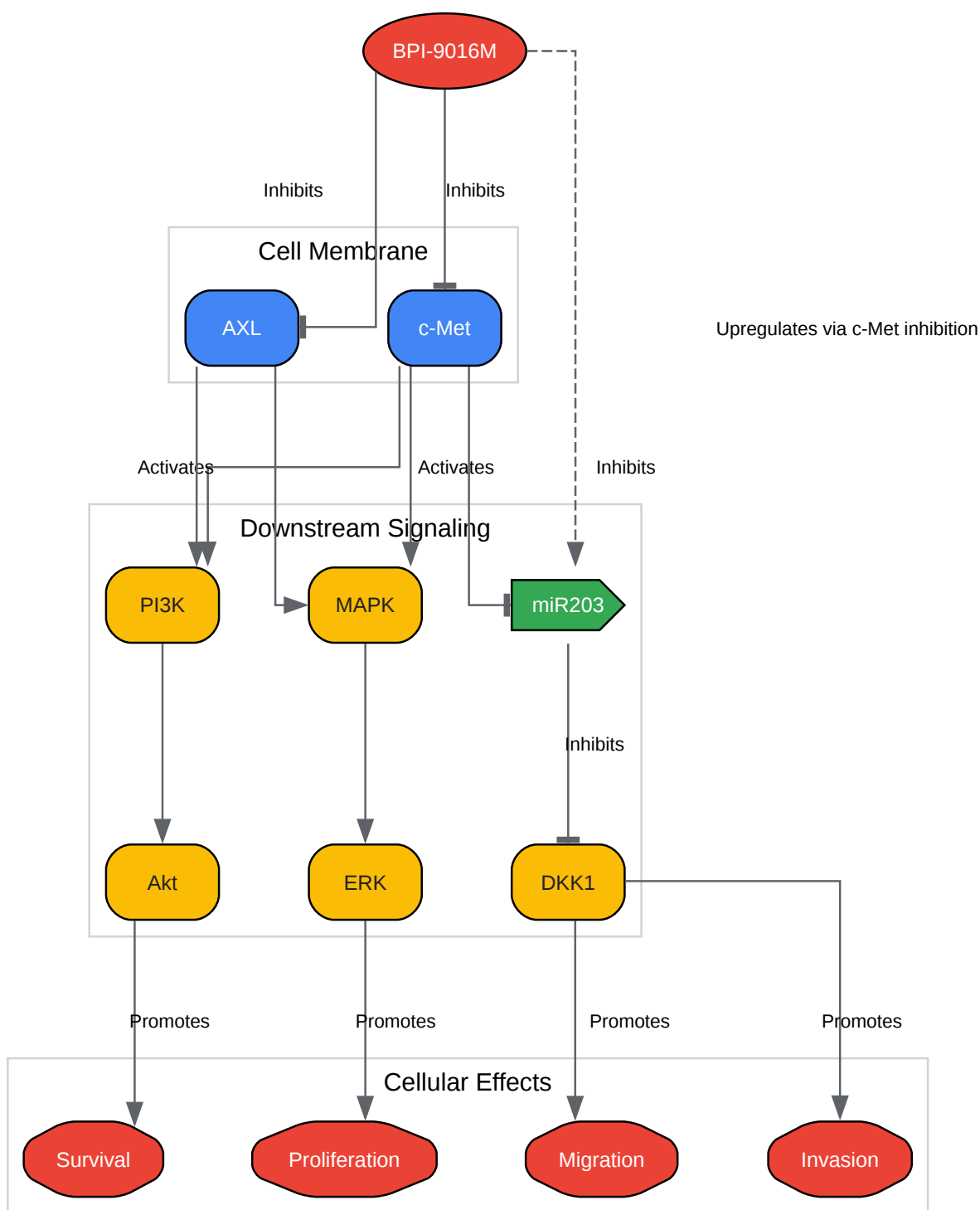
- Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without Matrigel for invasion and migration assays, respectively).
- Treatment: The upper chamber contains a serum-free medium with **BPI-9016M**, while the lower chamber contains a medium with 10% FBS as a chemoattractant.
- Incubation: The plate is incubated for 24 hours.

- **Staining and Counting:** Non-migrated/invaded cells on the upper surface of the insert are removed, and the cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Patient-Derived Xenograft (PDX) Model

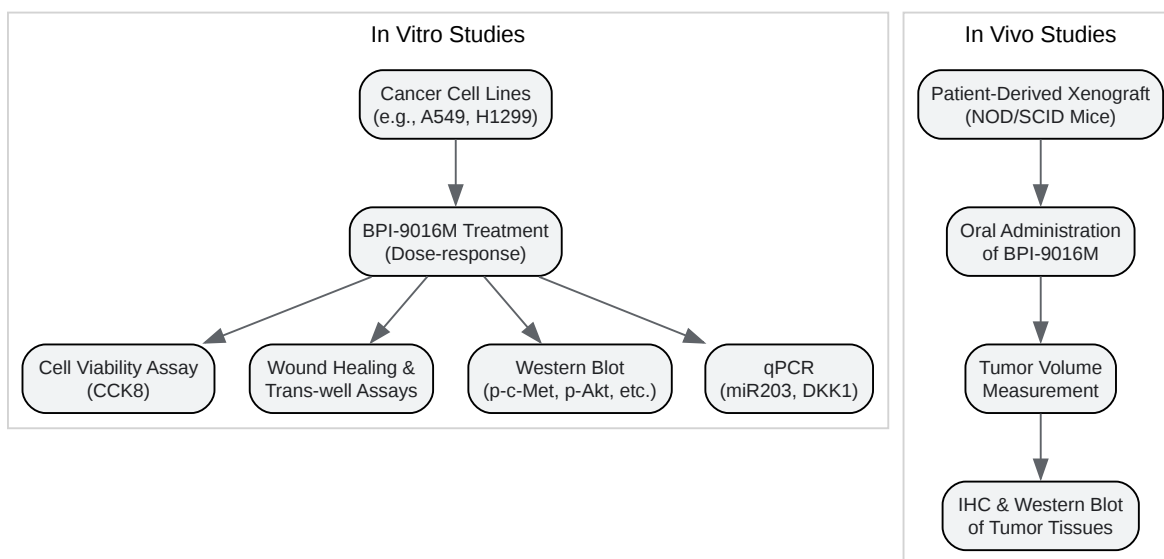
- **Animal Model:** NOD/SCID mice are used.[\[4\]](#)
- **Tumor Implantation:** Patient-derived lung adenocarcinoma tissue is implanted subcutaneously into the mice.[\[4\]](#)
- **Treatment:** When tumors reach a certain volume, mice are randomized to receive vehicle control or **BPI-9016M** (e.g., 60 mg/kg) orally, once daily.[\[3\]](#)
- **Tumor Measurement:** Tumor volume is measured regularly with calipers.
- **Endpoint:** At the end of the study, tumors are excised for further analysis, such as Western blotting and immunohistochemistry.[\[4\]](#)

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **BPI-9016M** Mechanism of Action



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Caption: Preclinical Experimental Workflow

Conclusion

BPI-9016M is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of action. By targeting these key oncogenic drivers, **BPI-9016M** effectively inhibits downstream signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight into its anti-metastatic potential. Preclinical and early clinical data support the continued development of **BPI-9016M** as a targeted therapy for cancers with c-Met and/or AXL dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this novel agent.

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- To cite this document: BenchChem. [BPI-9016M mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192325#bpi-9016m-mechanism-of-action]

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